molecular formula C19H22N4O2 B2917304 N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide CAS No. 380333-73-3

N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide

Cat. No. B2917304
CAS RN: 380333-73-3
M. Wt: 338.411
InChI Key: YLFCMISJFFSLIR-UHFFFAOYSA-N
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Description

The compound “N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrrole but with one CH replaced by nitrogen . The molecule also contains a carbamoyl group (NHCOO) and a prop-1-en-2-yl group, which is a type of alkene .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various types of chemical reactions . For instance, the Sandmeyer reaction, an efficient, mild, and practical method for the stereospecific synthesis of exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system, could be a part of the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the spatial arrangement of these groups and the configuration of the molecule .


Chemical Reactions Analysis

The compound, due to its functional groups, is likely to participate in a variety of chemical reactions. For example, the carbamoyl group can participate in reactions with amines, alcohols, and other nucleophiles. The alkene group can undergo reactions such as addition, oxidation, and polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

I have conducted a search to gather information on the compound known as “N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide” and its scientific research applications. While there is limited specific information available on this compound, we can infer potential applications based on the general properties and uses of urea derivatives in scientific research. Below are six potential applications, each with a detailed section:

Drug Design and Medicinal Chemistry

Urea derivatives are commonly used in medicinal chemistry to establish key drug-target interactions and fine-tune drug-like properties. They serve as pharmacophores due to their ability to form hydrogen bonds with proteins and receptor targets, which is crucial for the efficacy of many drugs .

Anticancer Agents

Research has been conducted on urea derivatives as anticancer agents, exploring their potential to inhibit cancer cell growth and proliferation. The urea functional group can be integral to compounds that interact with specific biological pathways involved in cancer .

Antimicrobial Agents

New urea derivatives have been synthesized and characterized for their potential as antimicrobial agents. These compounds often contain aryl moieties and are designed to target and inhibit the growth of various microbial pathogens .

Analgesic Properties

Urea derivatives have been explored for their analgesic properties, potentially serving as pain relievers by interacting with biological systems responsible for pain perception .

Anti-inflammatory Effects

Some urea derivatives have shown anti-inflammatory effects, which could be beneficial in treating conditions associated with inflammation .

High-Density Lipoprotein (HDL) Elevating Effects

Certain urea derivatives have been investigated for their ability to elevate HDL cholesterol levels, which is important for cardiovascular health .

Future Directions

The potential applications and future directions for this compound could be vast, given its complex structure and the variety of functional groups present. It could be explored for potential uses in fields like medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

1-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]-3-(pyridine-3-carbonylamino)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13(2)14-7-5-9-16(11-14)19(3,4)21-18(25)23-22-17(24)15-8-6-10-20-12-15/h5-12H,1H2,2-4H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFCMISJFFSLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide

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